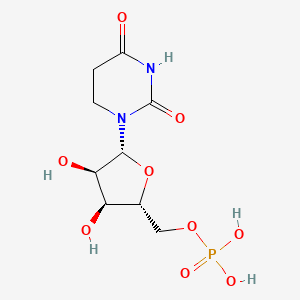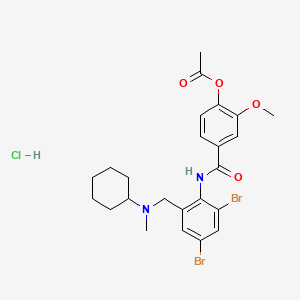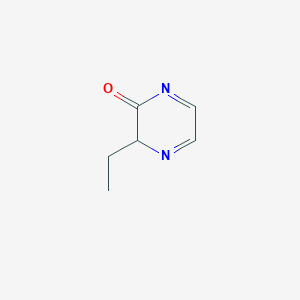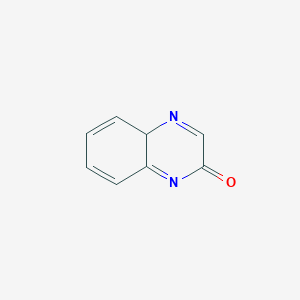
4aH-quinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4aH-Quinoxalin-2-one is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Several methods have been developed for the synthesis of 4aH-quinoxalin-2-one. One common approach involves the cyclization of 1,2-phenylenediamines with α-dicarbonyl compounds. For instance, the reaction of 1,2-phenylenediamine with ethyl glyoxalate in ethanol under reflux conditions yields this compound . Another method includes the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 4aH-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can be achieved using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the quinoxalinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted quinoxalinones, which can exhibit enhanced biological activities .
科学研究应用
4aH-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anticancer, antifungal, and antibacterial treatments.
Industry: It is utilized in the development of agrochemicals and materials science
作用机制
The mechanism of action of 4aH-quinoxalin-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways that regulate cell growth and apoptosis .
相似化合物的比较
Quinoxalin-2-one: Shares a similar core structure but differs in the position of functional groups.
1,4-Benzoxazin-2-one: Another nitrogen-containing heterocycle with similar biological activities.
Benzimidazoles: Compounds with a similar nitrogen heterocyclic structure but different pharmacological profiles.
Uniqueness: 4aH-quinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its broad spectrum of biological activities make it a valuable compound in both research and industrial applications .
属性
分子式 |
C8H6N2O |
|---|---|
分子量 |
146.15 g/mol |
IUPAC 名称 |
4aH-quinoxalin-2-one |
InChI |
InChI=1S/C8H6N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-6H |
InChI 键 |
ZLZQFBHACGTOJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C(=NC(=O)C=N2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B12360443.png)
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate](/img/structure/B12360453.png)

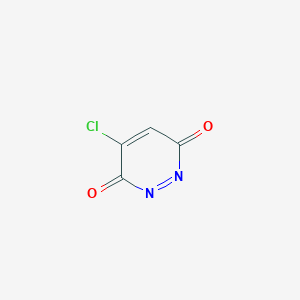
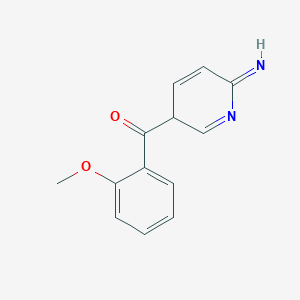
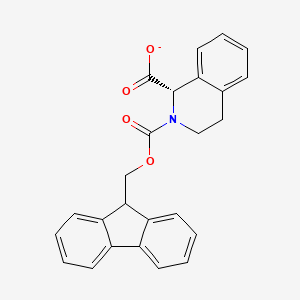

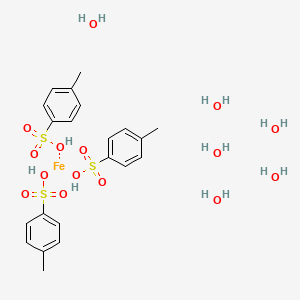
![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)
